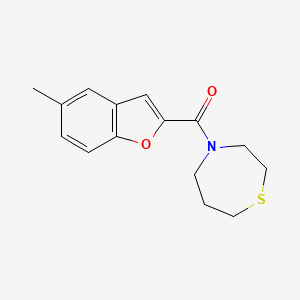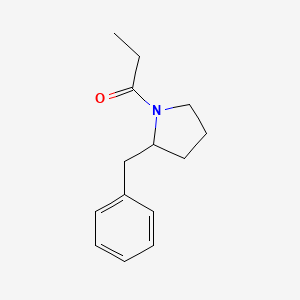![molecular formula C16H15N3O2 B7570806 N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide, also known as HU-331, is a synthetic cannabinoid compound that has been extensively researched for its potential therapeutic benefits. It is a non-psychotropic compound that does not produce the psychoactive effects associated with other cannabinoids such as THC. HU-331 has shown promise in treating a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is not fully understood, but it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune function. N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating immune function and inflammation.
Biochemical and Physiological Effects
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that it is a non-psychotropic compound, meaning that it does not produce the psychoactive effects associated with other cannabinoids such as THC. This makes it easier to study its effects on the body without the confounding effects of psychoactivity. However, one limitation of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are many potential future directions for research on N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide. One area of research could be to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research could be done to understand its mechanism of action and how it interacts with the endocannabinoid system. Another potential area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research could be done to explore its potential as an anti-inflammatory agent and its potential use in treating inflammatory diseases such as arthritis.
Méthodes De Synthèse
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-hydroxybenzyl alcohol with methyl anthranilate to form the intermediate compound, which is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide.
Applications De Recherche Scientifique
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic benefits. Scientific research has shown that N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have neuroprotective effects and can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(10-11-6-8-12(20)9-7-11)16(21)15-13-4-2-3-5-14(13)17-18-15/h2-9,20H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFFZCQHCDZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

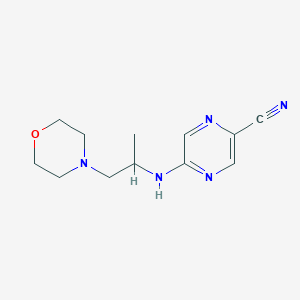
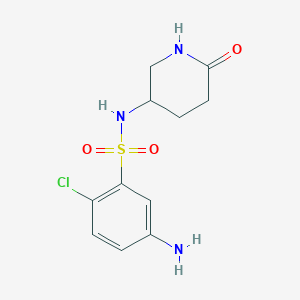
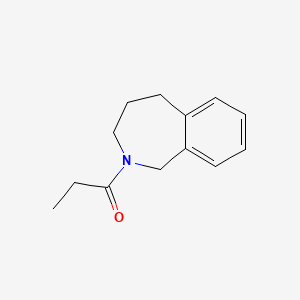
![[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7570757.png)
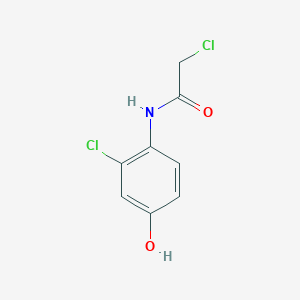
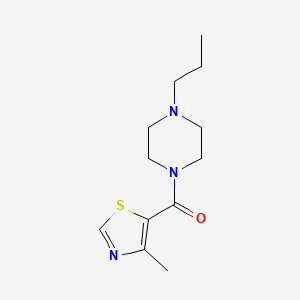
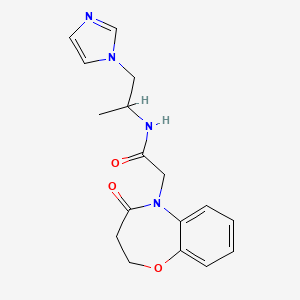
![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)
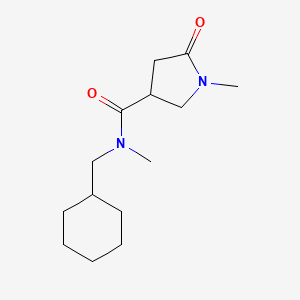
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
